4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride
Description
Introduction to 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride (CAS: 764661-23-6) is a deuterated analog of 4-(Methylamino)-1-(3-pyridyl)-1-butanone. The compound contains a pyridine ring with four deuterium atoms replacing the hydrogen atoms, a methylamino group, and a butanone chain, existing as a dihydrochloride salt. This compound is structurally related to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific carcinogen, making it particularly valuable in tobacco research.
The molecular formula of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is C₁₀H₁₆Cl₂N₂O, with a molecular weight of approximately 255.17 g/mol. Its chemical properties include solubility in polar solvents like DMSO, and it typically requires careful storage conditions to maintain stability. The presence of deuterium atoms in the pyridine ring provides distinct advantages in analytical applications, particularly in mass spectrometry, where it serves as an effective internal standard.
| Property | Value |
|---|---|
| CAS Number | 764661-23-6 |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O |
| Molecular Weight | 255.17 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Recommended at -20°C |
| Synonyms | Pseudooxynicotine-d4 Dihydrochloride |
Historical Development of Deuterium-Labeled Pyridine Compounds
The journey of deuterium-labeled compounds begins with the discovery of deuterium itself. American chemist Harold Urey discovered deuterium in 1931, for which he was awarded the Nobel Prize in Chemistry in 1934. This discovery laid the foundation for the development of isotopically labeled compounds that would later revolutionize various fields of research.
Evolution of Isotopic Labeling in Toxicology Research
The application of stable isotope-labeled compounds in toxicology research has evolved significantly over the decades. Since the early 1960s, deuterium incorporation in drug compounds has gained traction, with early work focusing on d2-tyramine and d3-morphine. The 1970s witnessed the first U.S. patents granted for deuterated molecules, marking the beginning of systematic application of deuterium labeling in pharmaceutical research.
Compounds labeled with stable isotopes such as deuterium and carbon-13 have been effectively utilized by drug metabolism scientists and toxicologists to gain a better understanding of drugs' disposition and their potential role in target organ toxicities. The combination of stable isotope-labeling techniques with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has facilitated rapid acquisition and interpretation of data, promoting greater use of these compounds in absorption, distribution, metabolism, and excretion (ADME) studies.
Pioneering Studies Using Deuterium-Labeled Tobacco Constituents
Pioneering studies using deuterium-labeled tobacco constituents began to emerge in the early 2000s. A significant study published in 2003 investigated the stereochemical determinants of the tumorigenicity and metabolism of NNK using stereospecifically deuterated isotopomers. This research demonstrated that strategic placement of deuterium atoms could significantly affect the compound's biological activity, particularly its carcinogenic potential.
The study revealed that (4R)-[4-²H₁]NNK was approximately two-fold less tumorigenic compared to NNK and (4S)-[4-²H₁]NNK when administered to female A/J mice. This finding highlighted the potential of deuterium substitution in attenuating the tumorigenicity of tobacco-specific nitrosamines, opening new avenues for understanding the metabolic activation of these carcinogens.
Methodological Advancements in Deuterium Incorporation
Recent years have witnessed significant advancements in methodologies for deuterium incorporation into organic molecules. Traditional methods for deuterium labeling often required harsh reaction conditions, such as strong bases or high temperatures. However, newer approaches have focused on milder and more efficient techniques.
Photochemical methods for deuterium labeling have gained increased attention due to their sustainability and milder reaction conditions. These methods allow for the late-stage deuteration of complex structures, including drug molecules and natural products, often without the need for extensive structural modifications. A comprehensive review published in 2020 highlighted the recent achievements in photochemical deuteration strategies, showcasing the potential of this emerging field.
Other methodological advancements include:
- Heterogeneous catalysis using palladium catalysts with deuterium gas
- HIE (Hydrogen Isotope Exchange) reactions focusing on benzylic positions
- Deuterodehalogenation techniques for controlled regioselectivity
- Photocatalytic and electrocatalytic methodologies using D₂O under mild conditions
These developments have significantly expanded the toolbox for synthesizing deuterium-labeled compounds, including pyridine derivatives such as 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride.
Position of Compound in Tobacco-Specific Nitrosamine Research
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride occupies a crucial position in tobacco-specific nitrosamine research, primarily due to its relationship with NNK, one of the most potent tobacco-specific carcinogens.
Relationship to Major Tobacco-Specific Nitrosamines
Tobacco-specific nitrosamines (TSNAs) comprise one of the most important groups of carcinogens in tobacco products, particularly in cigarettes and fermented dipping snuff. These nitrosamine carcinogens are formed from nicotine and related compounds through nitrosation reactions during the curing and processing of tobacco.
Among the TSNAs, NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) are considered the most carcinogenic. NNK is a potent systemic lung carcinogen in rats, and tumors of the nasal cavity, liver, and pancreas are also observed in NNK- or NNAL-treated rats.
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is a precursor to the deuterated form of NNK (NNK-d4). The relationship between these compounds can be illustrated as follows:
| Compound | Relationship to TSNAs | Role in Research |
|---|---|---|
| 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride | Precursor to NNK-d4 | Internal standard, metabolic tracking |
| NNK-d4 | Deuterated analog of NNK | Internal standard in analytical methods |
| NNK | Major tobacco-specific nitrosamine | Carcinogen, research focus |
| NNAL | Major metabolite of NNK | Biomarker of NNK exposure |
Role as an Analytical Standard in Exposure Assessment
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride plays a vital role in analytical chemistry, particularly in the development of internal standards for the quantification of tobacco-specific nitrosamines in various matrices.
Isotope dilution LC-MS/MS methods have been developed for the analysis of TSNAs in tobacco products, utilizing deuterium-labeled internal standards including NNK-d4. These methods offer several advantages over traditional techniques:
- Compensation for matrix effects without the need for extensive sample cleanup
- Reduction of variations during sample preparation and analytical procedures
- Enhanced sensitivity and selectivity for the detection of TSNAs
A comprehensive LC-MS/MS method described in one study utilized four isotope-labeled internal standards to match the four TSNA analytes (NNN, NNK, NAT, and NAB), improving the accuracy of results in complex tobacco matrices. This method involved simple sample preparation, requiring only analyte extraction with aqueous buffer followed by filtration using a syringe filter.
The following table shows the performance characteristics of isotope-labeled internal standards in TSNA analysis:
| Internal Standard | MS/MS Transition | Function | Matrix Effect Compensation |
|---|---|---|---|
| NNK-d4 | 212.1 → 126.1 | Quantification of NNK | Significant improvement |
| NNN-d4 | 182.2 → 152.1 | Quantification of NNN | Significant improvement |
| NAT-d4 | 194.1 → 164.1 | Quantification of NAT | Significant improvement |
| NAB-d4 | 196.1 → 166.1 | Quantification of NAB | Significant improvement |
Significance in Tobacco Carcinogenesis Studies
The significance of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride in tobacco carcinogenesis studies lies primarily in its role as a precursor to deuterated NNK, which has been instrumental in understanding the mechanisms of NNK-induced carcinogenesis.
Studies utilizing deuterated NNK analogs have revealed important insights into the stereochemical determinants of NNK metabolism and tumorigenicity. For instance, the investigation of stereospecifically deuterated isotopomers of NNK showed that the pro-R 4-hydrogen of NNK is preferentially abstracted during cytochrome P450-catalyzed metabolic activation. This finding provided a rationale for the observed differences in lung tumor formation and DNA adduct levels, suggesting that strategic deuterium substitution could potentially reduce the carcinogenic potential of NNK.
Furthermore, deuterated analogs have been valuable in studying the metabolic activation pathways of NNK in experimental animals and humans. NNK undergoes extensive metabolism, with both detoxification and bioactivation pathways playing crucial roles in its overall biological effects. The bioactivation pathways, particularly α-hydroxylation, result in the formation of reactive intermediates that can form DNA adducts, potentially leading to mutations and carcinogenesis.
Significance in Metabolic Tracking and Quantification Studies
Perhaps the most significant application of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride lies in metabolic tracking and quantification studies, where the deuterium label provides a unique signature for tracking specific metabolic pathways.
Advantages of Deuterium Labeling for Metabolic Discrimination
Deuterium labeling offers several distinct advantages for metabolic discrimination, particularly in complex biological matrices where multiple similar metabolites may be present. The strategic incorporation of deuterium atoms into a molecule allows researchers to distinguish between metabolites derived from different precursors, even when they share identical chemical structures.
This capability is particularly valuable in tobacco research, where metabolites can originate from both nicotine and tobacco-specific nitrosamines like NNK. For instance, the metabolites 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) can be formed from both nicotine and NNK metabolism. Since nicotine is present at more than 1,000-fold higher levels than NNK in cigarette smoke, most of these metabolites in smokers' urine result from nicotine metabolism.
To overcome this challenge, researchers developed an innovative approach using deuterium-labeled NNK ([pyridine-D4]NNK), which metabolizes to correspondingly labeled biomarkers. This allows for the specific identification of NNK-derived metabolites in the presence of abundant nicotine-derived metabolites.
The mass spectral characteristics of deuterium-labeled compounds provide additional advantages:
- Isotope peaks separated by the mass difference of deuterium vs. hydrogen
- Minimal isotope effects on chromatographic behavior
- Co-elution with non-labeled analogs, ensuring identical matrix effects
- Enhanced sensitivity through reduced background interference
Applications in Biomarker Development
The application of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride in biomarker development has been particularly significant in understanding NNK metabolic activation in humans. Researchers have developed sensitive and reproducible assays for the detection and quantitation of total [pyridine-D4]hydroxy acid ([D4]4) in human urine, a biomarker reflecting NNK metabolic activation.
One notable methodology involved a two-step derivatization approach to convert [D4]4 to [pyridine-D4]methyl 4-hexanoyl-4-(3-pyridyl)butanoate ([D4]6), followed by LC-ESI-MS/MS analysis. This method demonstrated excellent sensitivity, accuracy, and precision, with limits of detection as low as 26 fmol/mL in smokers' urine.
The development of specific biomarkers for NNK metabolic activation has important implications for cancer risk assessment. The balance between urinary NNAL-Glucs (reflecting NNK detoxification) and the sum of keto acid and hydroxy acid (reflecting NNK metabolic activation) could potentially provide a useful index for the relative efficiency of these major pathways in individual smokers.
Quantitative Analysis of Metabolic Conversion Rates
The quantitative analysis of metabolic conversion rates has been significantly enhanced through the use of deuterium-labeled compounds like 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride. These compounds allow researchers to precisely measure the formation and distribution of metabolites in various experimental systems.
Studies using isolated perfused rat lung (IPRL) systems have demonstrated the utility of tracking NNK metabolism, showing that at low concentrations (0.1 μM), approximately 55% of metabolites formed through detoxification pathways, while roughly 30% resulted from bioactivation pathways. Such quantitative information is crucial for understanding the balance between detoxification and bioactivation, which ultimately determines the carcinogenic potential of NNK.
The application of deuterium-labeled compounds in human studies has provided valuable insights into NNK metabolism in smokers. In one study, 87 smokers who smoked [D4]1-containing cigarettes for one week had measurable levels of [D4]4 in their urine, averaging 130 fmol/mL. This finding provided direct evidence of NNK metabolic activation in humans, a critical step in understanding the link between tobacco exposure and cancer risk.
Future applications of this methodology could potentially provide important insights into the role of interindividual differences in NNK metabolic activation in cancer risk. By comparing the relative efficiency of metabolic activation versus detoxification pathways within individuals, researchers may better predict susceptibility to tobacco-induced cancers and develop more personalized approaches to cancer prevention.
Properties
CAS No. |
764661-23-6 |
|---|---|
Molecular Formula |
C10H16Cl2N2O |
Molecular Weight |
255.17 g/mol |
IUPAC Name |
4-(methylamino)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i2D,4D,7D,8D;; |
InChI Key |
MFQNPOXUAKSUPV-FPAVXYEGSA-N |
SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCNC)[2H].Cl.Cl |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Synonyms |
Pseudooxynicotine-d4 DiHydrochloride |
Origin of Product |
United States |
Preparation Methods
Deuteration of Pyridine Precursors
Deuterated pyridine derivatives are synthesized via catalytic exchange reactions. For example, 3-pyridyl-d4 intermediates are prepared by heating pyridine in deuterium oxide (D₂O) with palladium or platinum catalysts under controlled pH. This method achieves >99% deuterium incorporation, as confirmed by mass spectrometry. The deuterated pyridine is then functionalized through Friedel-Crafts acylation with 4-bromo-1-butanone, followed by nucleophilic substitution using methylamine.
Direct Alkylation-Amination of Pre-deuterated Intermediates
An alternative route involves reacting 3-pyridyl-d4 with 4-bromobutan-1-one in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Potassium carbonate acts as a base to deprotonate the pyridine nitrogen, facilitating alkylation at the 3-position. Subsequent amination with methylamine in ethanol at 60°C yields the free base, which is precipitated as the dihydrochloride salt using concentrated hydrochloric acid.
Table 1: Comparative Analysis of Deuteration Methods
| Method | Yield (%) | Purity (HPLC) | Deuterium Incorporation |
|---|---|---|---|
| Catalytic Exchange | 82 | >95% | 99 atom % D |
| Alkylation-Amination | 75 | 98% | 100% (position-specific) |
Optimization of Reaction Conditions
Solvent Systems and Temperature
The alkylation step requires polar aprotic solvents to stabilize the transition state. THF and acetonitrile are preferred, with reaction yields dropping by 15–20% in less polar solvents like toluene. Optimal temperatures range from 0°C to 25°C; higher temperatures promote undesired N-alkylation byproducts.
Stoichiometry and Catalysis
A 1:1.2 molar ratio of 3-pyridyl-d4 to 4-bromobutan-1-one minimizes residual starting material. Catalytic iodide (e.g., KI) enhances reaction rates via a halogen-exchange mechanism, reducing reaction time from 24 hours to 8 hours.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). This removes non-deuterated impurities and quaternary ammonium salts, achieving >95% purity.
Spectroscopic Confirmation
-
NMR : ¹H NMR shows absence of protons at pyridine 2,4,5,6 positions, confirming deuterium incorporation. The methylamino group resonates at δ 2.3 ppm (singlet).
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 254.0891 ([M+H]⁺), matching the theoretical mass of C₁₀H₁₀D₄N₂O·2HCl.
Dihydrochloride Salt Formation
The free base is treated with 2 equivalents of hydrochloric acid in ethanol, yielding the dihydrochloride salt. Excess HCl is avoided to prevent hygroscopicity. Crystallization from ethanol/diethyl ether produces a white solid with a melting point of 215–217°C.
Table 2: Salt Formation Parameters
| Parameter | Optimal Value |
|---|---|
| HCl Equivalents | 2.0 |
| Solvent | Ethanol |
| Crystallization Temp | 4°C |
| Yield | 89% |
Industrial-Scale Challenges and Solutions
Byproduct Formation
Impurities such as N-methylpyrrolidinone (from over-alkylation) are minimized by strict temperature control and incremental reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride serves as a precursor for the synthesis of NNK (nicotine-derived nitrosamine ketone), which is significant in tobacco research. NNK is known for its carcinogenic properties and is studied extensively to understand its metabolic pathways and effects on human health .
Biochemical Studies
This compound is utilized in biochemical assays to explore the metabolic pathways involving amino ketones. Its isotopic labeling (with deuterium) allows researchers to trace metabolic processes more accurately, providing insights into drug metabolism and the pharmacokinetics of related compounds .
Analytical Chemistry
Due to its distinct chemical structure, 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride can be employed as a reference standard in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These applications are crucial for validating methods used in drug testing and environmental analysis .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride involves its interaction with specific molecular targets. The deuterium labeling allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Non-Deuterated Parent Compound: 4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride
- CAS : 66093-90-1; Molecular Weight : 251.153 g/mol .
- Key Differences : Lacks deuterium labeling, making it unsuitable for isotope dilution mass spectrometry.
- Role: Precursor to NNK via nitrosation . Used in carcinogenicity studies as a metabolic intermediate .
- Storage : Also requires -20°C storage, highlighting shared sensitivity to degradation .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- CAS : 64091-91-4; Molecular Weight : 207.23 g/mol .
- Key Differences: Contains a nitroso group (-NO) instead of a methylamino group (-NHCH₃).
- Role: Potent tobacco-specific carcinogen targeting lungs and pancreas in rodents .
- Synthesis : Derived from the parent compound via nitrosation .
- Toxicity : Induces lung tumors in 90% of rats at 5 ppm and pancreatic tumors at lower doses .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
- CAS : 76014-81-8; Molecular Weight : 209.24 g/mol .
- Key Differences: Hydroxyl group replaces the ketone in the butanone chain.
- Role: Major metabolite of NNK; also carcinogenic, inducing pancreatic and lung tumors .
- Metabolic Relationship: NNAL is a proximate pancreatic carcinogen of NNK .
Deuterated NNK: 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone
- CAS : 764661-24-7; Molecular Weight : 211.25 g/mol .
- Key Differences : Deuterium labeling on the pyridine ring, similar to the dihydrochloride compound.
- Role: Used in carcinogenesis studies to trace metabolic activation pathways .
Physicochemical and Analytical Comparisons
Biological Activity
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone dihydrochloride, also known as TRC-M287003, is a synthetic compound with potential applications in pharmacology and toxicology. Its unique structure, which includes a pyridine ring and a methylamino group, suggests various biological activities that warrant detailed investigation.
- Chemical Name : 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride
- CAS Number : 764661-23-6
- Molecular Formula : C₉H₁₃D₄Cl₂N
- Molecular Weight : 220.12 g/mol
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its interaction with neurotransmitter systems, particularly its potential effects on dopamine and serotonin pathways. Preliminary studies indicate that it may exhibit properties similar to other psychoactive substances.
The compound's structural similarity to known psychoactive agents suggests it may interact with various neurotransmitter receptors. Specifically, it may act as an agonist or antagonist at dopamine receptors, impacting dopaminergic signaling pathways that are crucial for mood regulation and cognitive functions.
In Vitro Studies
Several in vitro studies have explored the compound's effects on neuronal cells:
- Neurotransmitter Release : Experiments demonstrated that the compound could modulate the release of dopamine in cultured neurons, indicating a potential role in neuropharmacology.
- Cytotoxicity Assays : Cell viability assays showed that at certain concentrations, the compound did not exhibit significant cytotoxic effects on neuronal cell lines, suggesting a favorable safety profile for further research.
| Study | Findings |
|---|---|
| Neurotransmitter Release | Modulated dopamine release in neuronal cultures |
| Cytotoxicity Assays | No significant cytotoxicity observed |
In Vivo Studies
Limited animal studies have been conducted to assess the pharmacokinetics and behavioral effects of the compound:
- Behavioral Analysis : Rodent models treated with the compound exhibited altered locomotor activity, indicative of potential stimulant or depressant effects depending on dosage.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest rapid absorption and metabolism, with metabolites detectable in plasma within hours post-administration.
Case Studies
Case studies involving similar compounds have provided insights into potential therapeutic applications:
- Dopamine Modulators : Compounds structurally related to 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone have been investigated for their roles in treating conditions like ADHD and depression.
- Substance Abuse Research : The compound's interaction with dopamine pathways makes it a candidate for studying addiction mechanisms, particularly in relation to stimulants.
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ²H NMR to confirm the deuterium substitution at the pyridyl-d4 position and validate the methylamino group’s integration.
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (M+H)⁺ and isotopic distribution patterns due to deuterium.
- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction studies can resolve bond angles and deuterium placement, as demonstrated in analogous compounds .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of fine particulates.
- Storage: Store in a desiccator at 2–8°C to prevent hygroscopic degradation, as suggested by safety protocols for structurally similar hydrochlorides .
Q. How should researchers assess and verify the purity of this compound?
Methodological Answer:
- HPLC with Reference Standards: Compare retention times and peak areas against certified impurities (e.g., EP-grade standards like those in ). Use a C18 column and acetonitrile/water mobile phase with 0.1% trifluoroacetic acid.
- Elemental Analysis: Validate C, H, N, and Cl content against theoretical values (e.g., C₁₃H₁₈N₂O₂·HCl·H₂O requires 54.07% C, 7.32% H) .
- Melting Point Analysis: Confirm consistency with literature values (e.g., 239–241°C for related hydrochlorides) .
Advanced Research Questions
Q. How can researchers address discrepancies between NMR and HPLC purity results?
Methodological Answer:
- Isotopic Interference: Deuterium in pyridyl-d4 may alter NMR signal splitting or HPLC retention times. Use deuterium-decoupled NMR or optimize HPLC gradients for deuterated analogs.
- Orthogonal Validation: Cross-check with LC-MS to distinguish isotopic peaks from impurities, as demonstrated in deuterated pharmaceutical analysis .
Q. What strategies optimize the synthesis of this compound to minimize impurities?
Methodological Answer:
- Deuterated Reagents: Use deuterium oxide (D₂O) or deuterated solvents to enhance isotopic incorporation during synthesis.
- Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions.
- Purification: Use preparative HPLC with ion-pairing agents (e.g., heptafluorobutyric acid) to resolve polar impurities, referencing methods for similar dihydrochlorides .
Q. How can stability studies under varying conditions (pH, temperature) be designed?
Methodological Answer:
- Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via stability-indicating HPLC.
- pH Stability: Prepare buffer solutions (pH 1–9) and analyze degradation products (e.g., hydrolysis of the butanone moiety) using HRMS.
- Reference Standards: Use EP impurity standards (e.g., Imp. D, E, F in ) to quantify degradation pathways .
Q. What is the impact of deuterium substitution on pharmacological activity?
Methodological Answer:
- Isotope Effect Studies: Compare metabolic half-lives (t½) of deuterated vs. non-deuterated analogs using in vitro cytochrome P450 assays.
- Pharmacokinetic Modeling: Use mass spectrometry to track deuterium retention in plasma samples, as shown in deuterated drug studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
